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Compound of Interest

Compound Name: Fmoc-His(Fmoc)-OH

Cat. No.: B613345

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Na,Nt-bis(9-fluorenylmethoxycarbonyl)-
L-histidine (Fmoc-His(Fmoc)-OH), a specialized amino acid derivative for solid-phase peptide
synthesis (SPPS). This document details its chemical properties, applications, and
experimental considerations, offering a valuable resource for researchers engaged in the
synthesis of histidine-containing peptides.

Core Compound Specifications

Quantitative data for Fmoc-His(Fmoc)-OH is summarized in the table below, providing key
physicochemical properties for experimental design and execution.

Property Value Reference
CAS Number 98929-98-7 [1]
Molecular Weight 599.63 g/mol [1]
Molecular Formula C36H20N306 [1]
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The synthesis of peptides containing histidine presents a significant challenge due to the high
propensity of this amino acid to undergo racemization during the coupling step. This loss of
stereochemical integrity at the a-carbon is primarily attributed to the basicity of the lone pair of
electrons on the Tt-nitrogen of the imidazole ring, which can abstract the a-proton of the
activated amino acid. To circumvent this, protection of the imidazole side chain is crucial for
successful and high-fidelity peptide synthesis.

While various protecting groups such as trityl (Trt), tert-butyloxycarbonyl (Boc), and t-
butyloxymethyl (Bum) are commonly employed for the histidine side chain, the use of the Fmoc
group for this purpose offers a unique strategic advantage in specific synthetic contexts.

Application of Fmoc-His(Fmoc)-OH in Solid-Phase
Peptide Synthesis

Fmoc-His(Fmoc)-OH is distinguished by the use of the base-labile Fmoc group to protect both
the a-amino group and the t-nitrogen of the imidazole ring. A key characteristic of this
derivative is that the side-chain Fmoc group is cleaved simultaneously with the N-terminal
Fmoc group during the standard deprotection step with piperidine in DMF.[2] This feature
makes Fmoc-His(Fmoc)-OH particularly well-suited for the synthesis of short peptides or for
the incorporation of a histidine residue near the N-terminus of a longer peptide sequence.[2] In
these scenarios, the temporary protection of the imidazole ring during the initial coupling steps
is sufficient, and its removal in subsequent cycles does not pose a synthetic challenge.

The general workflow for incorporating an amino acid using Fmoc chemistry in SPPS is a
cyclical process. The logical relationship of these steps is depicted in the following diagram.
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Experimental Protocols
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The following are generalized protocols for the key steps in SPPS involving the use of an
Fmoc-protected amino acid like Fmoc-His(Fmoc)-OH. Researchers should optimize these
protocols based on the specific peptide sequence, resin, and available instrumentation.

Fmoc Deprotection

This procedure removes the N-terminal Fmoc protecting group, exposing a free amine for the
subsequent coupling reaction.

Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

e Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
Agitate for 5 minutes.

o Final Deprotection: Drain the solution and add a fresh 20% piperidine in DMF solution.
Agitate for an additional 15-20 minutes.

e Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (typically
5-7 times) to remove all traces of piperidine and the cleaved Fmoc adduct.

The deprotection of the Fmoc group follows a [3-elimination mechanism, which is initiated by a
base, typically a secondary amine like piperidine.
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Caption: Mechanism of Fmoc group removal by piperidine.

Amino Acid Coupling

This procedure forms the peptide bond between the free amine on the resin-bound peptide and
the incoming Fmoc-His(Fmoc)-OH.
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e Activation: In a separate vessel, dissolve Fmoc-His(Fmoc)-OH (typically 3-5 equivalents
relative to the resin loading) and a suitable activating agent (e.g., HBTU, HATU, or
DIC/Oxyma) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) to neutralize
the solution. Allow the mixture to pre-activate for a few minutes.

o Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
Agitate the mixture at room temperature for 1-2 hours.

e Monitoring: The completion of the coupling reaction can be monitored using a qualitative
method such as the Kaiser test, which detects free primary amines. A negative result (yellow
beads) indicates a complete reaction.

e Washing: After a complete coupling, drain the reaction solution and wash the resin
thoroughly with DMF to remove excess reagents and byproducts.

Final Peptide Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support,
and all remaining side-chain protecting groups are removed. As the imidazole Fmoc group of
the histidine introduced with Fmoc-His(Fmoc)-OH would have been removed during the
synthesis cycles, only the protecting groups of other amino acids need to be considered at this
stage.

A common cleavage cocktail for standard Fmoc-SPPS is a mixture of trifluoroacetic acid (TFA),
water, and a scavenger such as triisopropylsilane (TIS). A typical formulation is TFA/TIS/H20
(95:2.5:2.5). The peptide-resin is treated with this cocktail for 2-4 hours, after which the resin is
filtered off, and the crude peptide is precipitated from the filtrate using cold diethyl ether. The
precipitated peptide is then collected, dried, and purified, typically by reverse-phase high-
performance liquid chromatography (RP-HPLC).

Conclusion

Fmoc-His(Fmoc)-OH is a valuable reagent for specific applications in solid-phase peptide
synthesis, particularly for short peptides or for introducing histidine near the N-terminus. Its use
relies on the simultaneous deprotection of both the Na- and Nt-Fmoc groups with each
piperidine treatment. A thorough understanding of the principles of Fmoc chemistry, including
the mechanisms of deprotection and the challenges associated with histidine incorporation, is
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essential for its successful application in the synthesis of complex and biologically relevant
peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b613345?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Fmoc_DL_Histidine_Deprotection.pdf
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-derivatives-for-peptide-synthesis/
https://www.benchchem.com/product/b613345#fmoc-his-fmoc-oh-cas-number-and-molecular-weight
https://www.benchchem.com/product/b613345#fmoc-his-fmoc-oh-cas-number-and-molecular-weight
https://www.benchchem.com/product/b613345#fmoc-his-fmoc-oh-cas-number-and-molecular-weight
https://www.benchchem.com/product/b613345#fmoc-his-fmoc-oh-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b613345?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

